molecular formula C17H28ClNO2 B2682884 1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1212328-66-9

1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

カタログ番号: B2682884
CAS番号: 1212328-66-9
分子量: 313.87
InChIキー: BKZVFQMLZQUAIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Evolution of Piperidine-Based Aryloxypropanolamines

The development of aryloxypropanolamines traces its origins to mid-20th-century investigations into β-adrenergic receptor modulation. Initial work by James Black and colleagues at Imperial Chemical Industries (ICI) identified pronethalol and propranolol as pioneering β-blockers, which featured aryloxypropanolamine scaffolds with unsubstituted piperidine or naphthyl groups. These early compounds established the foundational structure-activity relationship (SAR) principles: the propanolamine linker’s stereochemistry and the aromatic group’s electronic properties directly influenced β-receptor affinity and selectivity.

Piperidine substitution emerged as a key strategy to enhance pharmacokinetic properties. The introduction of methyl groups at the 2- and 6-positions of the piperidine ring, as seen in 1-(2,6-dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride , addressed challenges associated with metabolic oxidation and receptor off-target effects. This modification increased steric hindrance around the nitrogen atom, reducing first-pass metabolism while maintaining high receptor-binding affinity. Comparative studies of piperidine derivatives demonstrated that dimethyl substitution improved blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapies.

Table 1: Structural Evolution of Representative Aryloxypropanolamines

Compound Piperidine Substituents Aryloxy Group Therapeutic Application
Pronethalol None Naphthyloxy Angina pectoris
Propranolol None Naphthyloxy Hypertension, arrhythmias
Atenolol None Para-carbamoylphenyl Selective β1-blockade
Target Compound 2,6-Dimethyl p-Tolyloxy Investigational (CNS/amyloid)

The transition from unsubstituted to dimethyl-substituted piperidines reflects iterative optimization for tissue selectivity and metabolic stability. For example, practolol’s cardiac selectivity (β1 over β2 receptors) highlighted the role of hydrophilic substituents, while later analogs like the target compound leveraged hydrophobic dimethyl groups for CNS targeting.

Positioning of 1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol Hydrochloride in Modern Research

The target compound’s molecular architecture integrates three pharmacophoric elements:

  • 2,6-Dimethylpiperidine : Enhances conformational rigidity and lipophilicity, favoring interactions with hydrophobic receptor pockets.
  • Propan-2-ol Linker : Facilitates hydrogen bonding with serine residues in β-adrenergic receptors and amyloid-β fibrils.
  • p-Tolyloxy Group : Provides π-stacking capabilities with aromatic residues in target proteins.

Recent studies on structurally related aryloxypropanolamines, such as YIAD002, demonstrate their ability to dissociate β-sheet-rich amyloid aggregates via direct interaction with KLVFFA domains. The target compound’s p-tolyloxy group may similarly engage amyloid-β through hydrophobic and stacking interactions, while its dimethylpiperidine moiety could reduce peripheral side effects by limiting systemic distribution.

In β-adrenergic receptor research, dimethylpiperidine substitution has been linked to atypical agonism/antagonism profiles. For instance, aryloxypropanolamines like CGP-12177 exhibit tissue-specific activity by stabilizing distinct β1-adrenergic receptor conformations. The target compound’s stereochemistry and substituent arrangement suggest potential for biased signaling—activating beneficial pathways (e.g., amyloid dissociation) while avoiding adverse cardiovascular effects.

Significance in Drug Discovery Paradigms

Aryloxypropanolamines have transcended their original cardiovascular applications, offering templates for multifunctional drug design. The target compound exemplifies three paradigm-shifting trends:

1. Polypharmacology : By targeting both amyloid aggregates and adrenergic receptors, the compound could address comorbidities like Alzheimer’s disease with concurrent neurovascular dysfunction. Dual-target engagement is achieved through modular design: the propanolamine linker interacts with amyloid fibrils, while the piperidine group modulates receptor activity.

2. Conformational Control : The 2,6-dimethylpiperidine group imposes torsional constraints, favoring receptor conformations associated with therapeutic efficacy over toxicity. This principle mirrors selective estrogen receptor modulator (SERM) strategies, where ligand-induced receptor shaping dictates tissue-specific outcomes.

3. Salt Formation for Bioavailability : As a hydrochloride salt, the compound benefits from improved solubility and crystallinity—critical factors for oral bioavailability and manufacturing reproducibility.

Table 2: Comparative Analysis of Aryloxypropanolamine Derivatives

Property Propranolol YIAD002 Target Compound
Primary Target β1/β2 receptors Amyloid-β aggregates Amyloid-β/receptors
Piperidine Substitution None Not reported 2,6-Dimethyl
Aryloxy Group Naphthyloxy 2,4-di-tert-pentyl p-Tolyloxy
Therapeutic Potential Cardiovascular Neurodegenerative Multifunctional

Current Research Landscape and Knowledge Gaps

Despite promising structural features, 1-(2,6-dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride remains understudied compared to clinical-stage aryloxypropanolamines. Key research gaps include:

  • Mechanistic Specificity : While in silico docking predicts interactions with amyloid-β’s KLVFFA domain, experimental validation of binding kinetics and stoichiometry is lacking. Comparative studies with YIAD002 could clarify whether p-tolyloxy confers distinct aggregation-inhibition profiles.

  • Receptor Conformation Bias : The compound’s impact on β1-adrenergic receptor states—particularly its ability to activate aryloxypropanolamine-specific conformations—remains uncharacterized. Electrophysiological assays using cardiomyocytes versus neuronal cells could reveal tissue-selective signaling.

  • Synthetic Scalability : Although patented methods exist for aryloxypropanolamine synthesis, the stereoselective incorporation of 2,6-dimethylpiperidine warrants optimization. Transitioning from racemic mixtures to enantiomerically pure formulations may enhance therapeutic index.

  • Cross-Species Metabolic Stability : Rodent models often overpredict human metabolic clearance rates. Microsomal stability assays using human hepatocytes are essential to assess first-pass metabolism risks.

Addressing these gaps requires collaborative efforts across medicinal chemistry, structural biology, and translational pharmacology. The compound’s dual-target potential positions it as a promising candidate for multifactorial diseases, but rigorous preclinical profiling is indispensable to de-risk clinical development.

特性

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-13-7-9-17(10-8-13)20-12-16(19)11-18-14(2)5-4-6-15(18)3;/h7-10,14-16,19H,4-6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZVFQMLZQUAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC=C(C=C2)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known by its CAS number 1212166-18-1, is a compound with potential therapeutic applications. Its structure incorporates a piperidine ring and an aryloxy group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₇H₂₈ClNO₂
  • Molecular Weight : 313.9 g/mol
  • CAS Number : 1212166-18-1

The biological activity of 1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity as modulators of neurotransmitter systems and may also influence cell signaling pathways.

Key Mechanisms:

  • Neurotransmitter Modulation : The piperidine moiety is known for its role in enhancing neurotransmitter release and modulating receptor activity, particularly in the central nervous system.
  • Inhibition of Enzymatic Activity : Compounds with aryloxy groups can inhibit various enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

1. Anticancer Activity

A study involving PLK4 inhibitors highlighted the potential of related compounds in cancer treatment. The inhibition of PLK4 (Polo-like kinase 4), a critical regulator of centriole duplication, suggests that similar agents could be effective in managing cancer cell proliferation by disrupting mitotic processes .

2. Neuroprotective Effects

Compounds structurally related to 1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride have shown promise in neuroprotection. They may enhance neuronal survival under stress conditions by modulating calcium influx and reducing oxidative stress .

3. Antidepressant Properties

Preliminary studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonergic and noradrenergic transmission .

Case Studies

Several case studies have been documented regarding the effects of similar compounds:

StudyFindings
Meitinger et al., 2016Demonstrated PLK4 inhibition leading to reduced cancer cell viability in vitro .
Fong et al., 2017Found that centrosome removal induced by small molecules affects cell cycle progression differently in p53-positive versus negative cells .
Zitouni et al., 2014Discussed the role of PLK4 in tumorigenesis and potential therapeutic strategies using small-molecule inhibitors .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H28ClNO2
  • Molecular Weight : 313.9 g/mol
  • CAS Number : 1212166-18-1

The structure consists of a piperidine ring substituted with methyl groups and a propanol moiety linked to a p-tolyloxy group. This configuration is pivotal for its biological activity.

Central Nervous System (CNS) Effects

Research indicates that compounds similar to 1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride exhibit significant CNS activity. They have been studied for their potential in treating conditions such as anxiety, depression, and neurodegenerative diseases. The piperidine moiety is known for its ability to cross the blood-brain barrier, which enhances its efficacy in CNS applications.

Anticonvulsant Activity

Studies have shown that derivatives of this compound can possess anticonvulsant properties. For example, modifications in the structure can lead to improved binding affinities at sodium channels, which are crucial for neuronal excitability and seizure control. Research on related compounds has demonstrated their effectiveness in animal models of epilepsy, suggesting a potential therapeutic role for 1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride in seizure disorders.

Case Studies

  • Anticonvulsant Activity Assessment
    • In a study evaluating various piperidine derivatives, certain analogs demonstrated potent anticonvulsant effects with selectivity towards the mu-opioid receptor over delta receptors. These findings indicate that structural modifications can enhance therapeutic profiles against seizures.
  • CNS Pharmacodynamics
    • Research involving behavioral assays showed that compounds with similar structures reduced anxiety-like behaviors in rodent models. This suggests that 1-(2,6-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride may also exhibit anxiolytic properties.

Applications in Drug Development

The compound's pharmacological profile makes it a candidate for further development in several areas:

  • Neuropharmacology : Targeting neurodegenerative diseases and mental health disorders.
  • Pain Management : Exploring its potential as an analgesic through opioid receptor modulation.

類似化合物との比較

Piperidine-Based Derivatives

  • 1-(2,6-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride (CAS: 1221792-34-2): Differs by a 3-methoxy substitution on the phenoxy ring instead of p-tolyl.
  • 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride (REF: 10-F746350): Features a chloro and methyl substitution on the phenoxy ring. The electron-withdrawing chlorine atom may reduce lipophilicity, impacting membrane permeability .

Table 1: Structural Comparison of Piperidine Derivatives

Compound Phenoxy Substituent Piperidine Substituent Salt Form Key Differences
Target Compound p-tolyl (CH₃) 2,6-dimethyl Hydrochloride Reference standard
1-(3-Methoxyphenoxy) analog 3-OCH₃ 2,6-dimethyl Hydrochloride Increased polarity
1-(4-Chloro-3-methylphenoxy) analog 4-Cl, 3-CH₃ 2,6-dimethyl Hydrochloride Electron-withdrawing Cl substituent

Benzimidazole-Based Analogs

Compounds such as 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol () replace the piperidine group with a benzimidazole ring. These analogs demonstrate activity as Kir1.1 inhibitors (e.g., VU573, IC₅₀ ≈ 1.9 μM) but lack the piperidine moiety, which may reduce selectivity for adrenergic targets .

Pharmacological Profile Comparison

  • Metoprolol Succinate (): A beta-blocker with a propan-2-ol backbone and methoxyethylphenoxy group. The target compound’s dimethylpiperidine group may confer distinct β-adrenergic receptor interactions compared to Metoprolol’s isopropylamino group .
  • Nadolol (): A non-selective beta-blocker with a naphthalenyloxy substituent. The target compound’s p-tolyloxy group likely reduces steric hindrance, improving binding kinetics compared to Nadolol’s bulkier aromatic system .

Table 2: Pharmacological Comparisons

Compound Core Structure Key Substituents Biological Activity
Target Compound Propan-2-ol 2,6-dimethylpiperidine, p-tolyl Potential adrenergic modulation
VU573 Propan-2-ol Benzimidazole, p-tolyl Kir1.1 inhibition (IC₅₀ ~1.9 μM)
Metoprolol Propan-2-ol Methoxyethylphenoxy, isopropylamino Beta-blocker

Physicochemical Properties

  • Solubility : The hydrochloride salt form increases aqueous solubility relative to free-base analogs, aiding in formulation .

Research Findings and Challenges

  • Synthesis : The target compound’s synthesis parallels methods for related propan-2-ol derivatives, with yields >68% reported for similar structures ().

Q & A

Q. What are the recommended methods for synthesizing this compound with high purity?

To synthesize the compound, optimize reaction conditions such as refluxing with toluene and triethylamine, as demonstrated in analogous piperidine-derived hydrochloride salts . The hydrochloride form enhances water solubility, so final purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is advised. Monitor reaction progress using TLC or HPLC to ensure minimal byproduct formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage: Store in sealed, labeled containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the structural identity and purity of the compound?

  • Spectroscopic Analysis: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the piperidine and p-tolyloxy moieties. Compare peaks with PubChem data for analogous structures .
  • Chromatography: Employ HPLC with a C18 column (UV detection at 254 nm) to assess purity (>98%). Cross-reference retention times with certified reference standards .
  • Mass Spectrometry: ESI-MS can confirm the molecular ion peak (e.g., [M+H+^+] at expected m/z) .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data across studies?

  • Assay Validation: Replicate experiments under standardized conditions (e.g., cell lines, buffer pH, temperature) to isolate variables .
  • Dose-Response Analysis: Perform IC50_{50}/EC50_{50} curves to compare potency discrepancies. Use positive controls (e.g., known receptor antagonists) for calibration .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for batch-to-batch variability in compound synthesis .

Q. What advanced analytical methods detect trace impurities in the compound?

  • High-Resolution Mass Spectrometry (HRMS): Identify impurities with mass accuracy <5 ppm, focusing on common byproducts like dealkylated piperidine derivatives .
  • Chiral HPLC: Resolve enantiomeric impurities if stereocenters are present. Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • ICP-MS: Quantify heavy metal contaminants (e.g., Pd from catalytic reactions) at ppb levels .

Q. How to design experiments investigating receptor binding mechanisms?

  • Radioligand Binding Assays: Use tritiated or fluorescently labeled analogs to measure affinity (KdK_d) and selectivity for target receptors (e.g., adrenergic or serotonin receptors) .
  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with receptor active sites (e.g., piperidine ring docking to hydrophobic pockets). Validate with mutagenesis studies .
  • Cryo-EM/X-ray Crystallography: Co-crystallize the compound with purified receptors to resolve binding conformations at atomic resolution .

Methodological Notes

  • Structural Confirmation: Cross-validate crystallographic data (e.g., CCDC entries) with computational models to resolve stereochemical ambiguities .
  • Impurity Profiling: Follow ICH Q3A/B guidelines for pharmaceutical impurities, documenting thresholds for genotoxic or cytotoxic byproducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。